Propyl 4-(2-chloroacetamido)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
propyl 4-[(2-chloroacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-7-17-12(16)9-3-5-10(6-4-9)14-11(15)8-13/h3-6H,2,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCSWUWSJNOMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Propyl 4 2 Chloroacetamido Benzoate
Strategic Approaches to the Synthesis of Propyl 4-(2-chloroacetamido)benzoate
The synthesis of this compound is typically achieved through a multi-step process that combines ester formation and amide bond creation. The strategic selection of precursors and reaction pathways is essential for achieving high yields and purity.
Retrosynthetic Analysis and Precursor Identification for Benzoate (B1203000) Esters
A retrosynthetic analysis of this compound logically disconnects the molecule at its ester and amide linkages. This approach identifies two primary synthetic routes:
Route A: Formation of the ester bond first, followed by the amide bond. This involves the esterification of 4-aminobenzoic acid with propanol (B110389) to yield propyl 4-aminobenzoate (B8803810), which is then acylated with chloroacetyl chloride.
Route B: Formation of the amide bond first, followed by the ester bond. This pathway begins with the acylation of 4-aminobenzoic acid with chloroacetyl chloride to produce 4-(2-chloroacetamido)benzoic acid. researchgate.net This intermediate is then esterified with propanol to yield the final product.
Both routes utilize readily available starting materials. The key precursors identified through this analysis are 4-aminobenzoic acid , n-propanol , and chloroacetyl chloride . Route B is often preferred as the intermediate, 4-(2-chloroacetamido)benzoic acid, is a stable solid that can be purified before the final esterification step.
Key Synthetic Pathways and Reaction Conditions
The synthesis of this compound relies on well-established and robust chemical transformations. The specific conditions for these reactions are tailored to maximize product formation and minimize side reactions.
Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. brainly.comorganic-chemistry.org In the synthesis of this compound (following Route B), the carboxylic acid group of 4-(2-chloroacetamido)benzoic acid is reacted with n-propanol.
The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). brainly.comorganic-chemistry.org The mixture is typically heated under reflux to drive the reaction towards completion. brainly.comyoutube.com As an equilibrium reaction, the removal of water, a byproduct, can increase the yield of the ester. organic-chemistry.org The final product is then isolated and purified, often through crystallization or column chromatography.
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | 4-(2-chloroacetamido)benzoic acid, n-propanol | Formation of the propyl ester |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | Protonates the carbonyl oxygen, increasing electrophilicity organic-chemistry.org |
| Solvent | Excess n-propanol often serves as the solvent | Shifts equilibrium towards product formation organic-chemistry.org |
| Temperature | Reflux | Increases reaction rate brainly.com |
| Reaction Time | Several hours (e.g., 1-8 hours) | To ensure the reaction reaches equilibrium or completion youtube.comatamanchemicals.com |
The formation of the chloroacetamide moiety is achieved through the acylation of an amino group with chloroacetyl chloride. researchgate.netresearchgate.net In the synthesis of this compound, the amino group of either 4-aminobenzoic acid (Route B) or propyl 4-aminobenzoate (Route A) is acylated.
Chloroacetyl chloride is a highly reactive acylating agent. niscpr.res.in The reaction is typically carried out in an inert solvent, such as dimethylformamide (DMF) or dichloromethane, often in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. researchgate.netresearchgate.net The reaction is often performed at reduced temperatures (e.g., 0-10°C) to control the exothermic reaction. researchgate.netgoogle.com
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | Aromatic amine (e.g., 4-aminobenzoic acid), Chloroacetyl chloride | Formation of the N-chloroacetyl amide bond researchgate.net |
| Solvent | Inert solvent (e.g., DMF, Dichloromethane) | To dissolve reactants and facilitate the reaction |
| Base (optional) | Triethylamine or Pyridine (B92270) | To scavenge the HCl byproduct researchgate.net |
| Temperature | 0-10°C, then warming to room or elevated temperature | To control the initial reactivity and then drive the reaction to completion researchgate.netgoogle.com |
| Reaction Time | 1-4 hours | To ensure complete acylation google.com |
The chloroacetamide group is a key functional handle for further chemical modification. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the susceptibility of the chlorine atom to replacement by nucleophiles. researchgate.netresearchgate.net This reactivity stems from the electron-withdrawing effect of the adjacent carbonyl group, which makes the α-carbon electrophilic and facilitates nucleophilic substitution (Sₙ2) reactions.
A wide range of nucleophiles, particularly those containing oxygen, nitrogen, and sulfur atoms, can readily displace the chloride ion. researchgate.netresearchgate.net This property is fundamental to the synthesis of various derivatives of this compound.
Development and Synthesis of this compound Derivatives
The development of derivatives from this compound leverages the reactivity of the chloroacetamide moiety. nbinno.com By reacting the parent compound with various nucleophiles, a diverse library of new chemical entities can be synthesized.
For example, reaction with amines or anilines leads to the formation of N-substituted glycinamide (B1583983) derivatives. Similarly, reaction with thiols or thiophenols yields thioether compounds. This versatile reactivity allows for the introduction of various functional groups and structural motifs, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science. The general scheme involves the straightforward alkylation of a nucleophile (Nu:) with this compound, resulting in the displacement of the chloride and the formation of a new carbon-nucleophile bond.
Ester and Amide Analogue Synthesis from 4-(2-chloroacetamido)benzoic Acid
The synthesis of ester and amide analogues of this compound originates from the parent compound, 4-(2-chloroacetamido)benzoic acid. This precursor is typically synthesized by the reaction of 4-aminobenzoic acid with chloroacetyl chloride. From this intermediate, a variety of ester and amide derivatives can be generated through established synthetic routes.
Esterification:
The synthesis of this compound and other ester analogues is commonly achieved through Fischer-Speier esterification. This method involves reacting 4-(2-chloroacetamido)benzoic acid with the corresponding alcohol (in this case, propanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and refluxing the mixture. The general reaction scheme is as follows:
4-(2-chloroacetamido)benzoic acid + R-OH (alcohol) --(H₂SO₄, reflux)--> R-4-(2-chloroacetamido)benzoate
A study detailing the synthesis of various derivatives reported the preparation of eight different ester analogues using this method. numberanalytics.com The reaction conditions and yields for a selection of these esters are presented in Table 1.
Table 1: Synthesis of Ester Analogues from 4-(2-chloroacetamido)benzoic Acid
| Derivative | Alcohol Used | Reaction Time (hours) | % Yield |
| Methyl 4-(2-chloroacetamido)benzoate | Methanol | 6 | 78 |
| Ethyl 4-(2-chloroacetamido)benzoate | Ethanol | 8 | 82 |
| This compound | Propan-1-ol | 10 | 75 |
| Isothis compound | Propan-2-ol | 12 | 70 |
| Butyl 4-(2-chloroacetamido)benzoate | Butan-1-ol | 12 | 72 |
Amidation:
For the synthesis of amide analogues, a two-step process is typically employed. First, 4-(2-chloroacetamido)benzoic acid is converted to its more reactive acid chloride derivative, 4-(2-chloroacetamido)benzoyl chloride. This is often achieved by reacting the carboxylic acid with thionyl chloride in the presence of a catalyst like pyridine at low temperatures.
Subsequently, the newly formed acyl chloride is reacted with a primary or secondary amine via a Schotten-Baumann type reaction to yield the desired amide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
4-(2-chloroacetamido)benzoic acid + SOCl₂ --(Pyridine)--> 4-(2-chloroacetamido)benzoyl chloride
4-(2-chloroacetamido)benzoyl chloride + R-NH₂ (amine) --> N-R-4-(2-chloroacetamido)benzamide
In the same comprehensive study, ten different amide derivatives were synthesized using this methodology, demonstrating the broad applicability of this synthetic route. numberanalytics.com
Heterocyclic Ring Incorporations, Including Imidazole (B134444) Derivatives
The chemical structure of this compound also allows for the incorporation of heterocyclic rings, further expanding its chemical diversity. A notable example is the synthesis of imidazole derivatives.
The synthesis of an imidazole-containing analogue from 4-(2-chloroacetamido)benzoic acid has been reported. numberanalytics.com This was achieved through a substitution reaction where the chloroacetyl group of the parent acid reacts with imidazole. The reaction is typically facilitated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and carried out under reflux conditions. This reaction introduces the imidazole ring into the molecular structure, offering a pathway to novel compounds with potentially different physicochemical and biological properties.
The reaction proceeds as follows:
4-(2-chloroacetamido)benzoic acid + Imidazole --(AlCl₃, reflux)--> 4-(2-(1H-imidazol-1-yl)acetamido)benzoic acid
This derivatization highlights the potential to introduce a range of heterocyclic moieties onto the 4-(2-chloroacetamido)benzoic acid backbone, paving the way for the creation of a library of compounds for further investigation.
Exploration of Green Chemistry Principles in Synthetic Route Optimization
The traditional synthetic routes for this compound and its analogues, while effective, often involve the use of hazardous reagents, volatile organic solvents, and harsh reaction conditions. The exploration of green chemistry principles offers opportunities to develop more environmentally benign and sustainable synthetic processes.
Alternative Solvents and Catalysts: The use of concentrated sulfuric acid and volatile organic solvents in Fischer esterification presents environmental and safety concerns. Greener alternatives include the use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), which can be easily recovered and reused, minimizing waste. The use of ionic liquids as both solvent and catalyst is another promising avenue, offering benefits such as low vapor pressure and thermal stability. For the synthesis of benzocaine (B179285) analogues, which are structurally related to the target compound, the use of natural deep eutectic solvents (NADES) has been reported as an environmentally friendly reaction medium. jsynthchem.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. researchgate.net It can significantly reduce reaction times, improve yields, and in some cases, enable solvent-free reactions. The application of microwave-assisted synthesis to the esterification of p-aminobenzoic acid derivatives has been demonstrated to be a rapid and efficient method. sigmaaldrich.com This technique could potentially be adapted for the synthesis of this compound, leading to a more energy-efficient process.
Enzymatic Synthesis: Biocatalysis, particularly the use of enzymes like lipases, offers a highly selective and environmentally friendly approach to ester and amide synthesis. nih.gov Enzymatic reactions are typically carried out under mild conditions in aqueous or solvent-free systems, avoiding the need for harsh reagents and high temperatures. Lipases have been successfully employed in the synthesis of various aromatic amides and could be explored for the synthesis of this compound and its analogues. numberanalytics.com
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. Ultrasound-assisted synthesis is considered a green chemistry approach as it can lead to shorter reaction times and lower energy consumption. This technique has been successfully applied to the synthesis of various heterocyclic compounds and could be investigated for the derivatization of 4-(2-chloroacetamido)benzoic acid. nih.govnih.gov
By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, safer, and more efficient.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the field of organic chemistry for the detailed elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. The synthesis of Propyl 4-(2-chloroacetamido)benzoate has been reported, and its characterization would rely heavily on one-dimensional and two-dimensional NMR techniques.
Proton NMR (¹H NMR) Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy is a powerful technique for identifying the number and type of hydrogen atoms in a molecule. In the analysis of this compound, the ¹H NMR spectrum would be expected to display distinct signals corresponding to the various proton environments within the molecule.
Based on the structure of this compound, the anticipated proton signals would include those for the aromatic protons on the benzene ring, the protons of the propyl ester group, the methylene protons of the chloroacetamide moiety, and the amide proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would likely appear as a set of doublets in the downfield region of the spectrum due to the electron-withdrawing effects of the ester and amide substituents. The protons of the propyl group would exhibit characteristic splitting patterns (a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the ester oxygen). The methylene protons of the chloroacetyl group would appear as a singlet, and the amide proton would also likely be a singlet, with its chemical shift potentially influenced by solvent and concentration.
While the synthesis of this compound has been described, specific, experimentally obtained ¹H NMR data from peer-reviewed sources remains largely unavailable in broad public databases. For a definitive structural confirmation, the acquisition and interpretation of a high-resolution ¹H NMR spectrum would be a critical step.
Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis
Complementary to ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The expected ¹³C NMR spectrum would show signals for the carbonyl carbons of the ester and amide groups, the aromatic carbons, the carbons of the propyl chain, and the carbon of the chloroacetyl group. The chemical shifts of the carbonyl carbons are typically found in the most downfield region of the spectrum. The aromatic carbons would have distinct chemical shifts based on their substitution pattern. The three carbons of the propyl group would also be resolved, as would the carbon atom bonded to the chlorine atom in the chloroacetamide moiety.
Detailed, experimentally verified ¹³C NMR data for this compound are not readily accessible in the surveyed scientific literature. A comprehensive analysis would require the experimental acquisition of this data.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HSQC)
To further confirm the structural assignment of this compound, advanced two-dimensional (2D) NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the adjacent methylene and methyl protons of the propyl group, and potentially between the aromatic protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
A comprehensive literature search did not yield any published 2D NMR data specifically for this compound. The application of these techniques would be a necessary component of any rigorous research focused on the definitive structural elucidation of this compound.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for the identification of functional groups within a molecule. These techniques are based on the principle that molecules absorb specific frequencies of radiation that correspond to their vibrational modes.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for identifying the presence of specific bonds and functional groups due to their characteristic absorption frequencies. The FTIR spectrum of this compound would be expected to exhibit several key absorption bands.
| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Ester) | Stretching | ~1710 - 1730 |
| C=O (Amide) | Stretching (Amide I band) | ~1650 - 1680 |
| C=C (Aromatic) | Stretching | ~1450 - 1600 |
| C-N (Amide) | Stretching | ~1200 - 1350 |
| C-O (Ester) | Stretching | ~1100 - 1300 |
| C-Cl | Stretching | ~600 - 800 |
Note: The exact positions of these bands can be influenced by the molecular environment and physical state of the sample.
While specific experimental FTIR data for this compound is not widely available, analysis of the parent compound, 4-(2-chloroacetamido)benzoic acid, has been reported, showing characteristic bands for the hydroxyl, carbonyl, carbon-oxygen, carbon-nitrogen, and carbon-chlorine bonds. It is expected that the propyl ester would show a distinct ester carbonyl stretch and aliphatic C-H stretching vibrations.
Raman Spectroscopy Applications for Compound Analysis
Raman spectroscopy provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C=C bonds. The C-Cl stretch would also be Raman active.
A detailed search of scientific databases did not reveal any published Raman spectra for this compound. The acquisition of a Raman spectrum would provide valuable confirmatory data for the presence of key structural features, particularly the aromatic system and the carbon-halogen bond.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve:
Alpha-cleavage at the carbonyl groups of the ester and amide functionalities.
Loss of the propyl group from the ester moiety.
Cleavage of the chloroacetyl group from the amide nitrogen.
Rearrangement reactions , such as the McLafferty rearrangement, if sterically feasible.
A plausible fragmentation pattern is detailed in the interactive table below.
| Fragment Ion | Proposed Structure | m/z (Theoretical) | Fragmentation Pathway |
| [M]+ | This compound | 255/257 (due to 35Cl/37Cl isotopes) | Molecular Ion |
| [M - C3H7]+ | 4-(2-chloroacetamido)benzoic acid radical cation | 212/214 | Loss of the propyl radical |
| [M - OC3H7]+ | 4-(2-chloroacetamido)benzoyl cation | 196/198 | Loss of the propoxy radical |
| [C7H6NO2]+ | 4-aminobenzoyl cation | 136 | Cleavage of the N-C bond of the amide |
| [C2H2ClO]+ | Chloroacetyl cation | 77/79 | Cleavage of the N-C bond of the amide |
This table represents a theoretical fragmentation pattern and awaits experimental verification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is a valuable tool for assessing purity. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. The presence of the ester and amide groups, acting as auxochromes, will influence the position and intensity of the absorption bands.
The principal electronic transitions anticipated are:
π → π* transitions of the aromatic ring, which are typically observed at shorter wavelengths (around 200-280 nm).
n → π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms in the carbonyl groups, which are generally weaker and may be observed at longer wavelengths.
While a specific experimental spectrum for this compound is not available, the expected absorption maxima can be estimated based on structurally similar compounds. For example, propylparaben (propyl 4-hydroxybenzoate) exhibits an absorption maximum around 258 nm. The chloroacetamido group is likely to cause a slight shift in this absorption band.
| Electronic Transition | Associated Chromophore | Expected Wavelength Range (nm) |
| π → π | Benzene Ring | 200 - 280 |
| n → π | Carbonyl Groups (Ester and Amide) | > 280 |
This table provides an estimation of the expected electronic transitions.
Chromatographic Purity Assessment and Isolation Techniques
Chromatographic techniques are indispensable for monitoring reaction progress, assessing compound purity, and for the isolation and purification of target molecules.
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative analysis of reaction mixtures and the assessment of compound purity. For a moderately polar compound like this compound, a normal-phase TLC system using a silica gel stationary phase would be appropriate.
The choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The ratio of these solvents is adjusted to obtain an optimal retention factor (Rf) value, ideally between 0.3 and 0.7.
| TLC System Component | Description | Typical Choice for this compound |
| Stationary Phase | The solid adsorbent coated on the plate. | Silica Gel 60 F254 |
| Mobile Phase | The solvent system that moves up the plate. | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) |
| Visualization | Method to see the spots on the plate. | UV light (254 nm) or staining (e.g., iodine vapor) |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For this compound, a reversed-phase HPLC method would be the most common approach.
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed to achieve optimal separation.
A typical HPLC method for a related compound, propylparaben, can be adapted for the analysis of this compound.
| HPLC Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10-20 µL |
These HPLC conditions are suggested as a starting point for method development.
An article focusing on the biological activity of this compound cannot be generated at this time.
Extensive research has been conducted to gather specific data required for the detailed outline provided. However, there is a significant lack of publicly available scientific literature and specific research findings for the chemical compound "this compound" across the requested biological activities.
Specifically:
In Vitro Cellular Assays: No specific data on the cytotoxicity and anti-proliferative activity of this compound against HepG-2, MCF-7, or HCT-116 cell lines could be located. Similarly, studies detailing its apoptosis-inducing effects through methods like flow cytometry or Western blot analysis on this specific compound are not available.
Enzymatic Inhibition and Receptor Binding: There is no available data on the enzymatic inhibition of VEGFR-2 or any receptor binding studies for this compound.
Local Anesthetic Activity: While research indicates that the broader class of 4-(2-chloroacetamido) benzoic acid derivatives, which includes esters, has been investigated for local anesthetic properties using methods such as Bianchi's method, specific data and detailed findings for the propyl ester are not available.
In Vivo Pharmacological Evaluation: No in vivo pharmacological evaluation of this compound in animal models has been documented in the available literature.
Due to the absence of this critical and specific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and its detailed subsections, including the mandatory inclusion of data tables and detailed research findings. Proceeding would require speculation or the inclusion of irrelevant information, which would violate the core instructions of the request.
Investigation of Biological Activity Profiles of Propyl 4 2 Chloroacetamido Benzoate
In Vivo Pharmacological Evaluation in Animal Models
Onset and Duration of Action in Pre-clinical Models (e.g., Rat Sciatic Nerve Block Method)
In pre-clinical evaluations using the rat sciatic nerve block model, Propyl 4-(2-chloroacetamido)benzoate was among a group of test compounds that demonstrated a comparable and relatively rapid onset of motor analgesia. The time to the first observable signs of a nerve block was consistently noted to be within a range of 5 to 10 minutes following administration.
Following the establishment of a complete nerve block, the duration of action was characterized by a quick recovery. The return of motor function typically began approximately 10 minutes after the peak effect was observed, indicating a relatively short duration of action under the experimental conditions.
Table 1: Onset and Duration of Action of this compound in Rat Sciatic Nerve Block Model
| Parameter | Observation |
|---|---|
| Onset of Motor Analgesia | 5 - 10 minutes |
| Recovery from Analgesia | Approximately 10 minutes after the first sign of motor function recovery |
Comparative Efficacy with Reference Compounds in Animal Studies
Table 2: Comparative Efficacy of this compound
| Compound | Potency Comparison |
|---|---|
| This compound | Lower potency than Lignocaine HCl |
| Lignocaine HCl (Reference) | Standard |
Structure Activity Relationship Sar and Mechanistic Insights for Propyl 4 2 Chloroacetamido Benzoate
Elucidation of Key Structural Features Governing Biological Activity
The molecular framework of Propyl 4-(2-chloroacetamido)benzoate can be dissected into several key regions that collaboratively determine its biological profile: the propyl ester group, the para-substituted benzene ring, the amide linkage, and the terminal chloroacetamide moiety. The spatial arrangement and electronic properties of these features are paramount to its interaction with biological targets.
The benzene ring acts as a central scaffold, positioning the other functional groups in a defined orientation. The para-substitution pattern is crucial for directing these groups into appropriate binding pockets of a target protein. Alterations to this core, such as the introduction of additional substituents or repositioning of the existing ones, would likely have a significant impact on biological activity.
Impact of the Chloroacetamide Moiety on Amide Nitrogen Ionization and Biological Efficacy
The chloroacetamide moiety is a pivotal feature, functioning as a reactive electrophile, or "warhead". nih.gov The presence of the electron-withdrawing chlorine atom adjacent to the carbonyl group significantly enhances the electrophilicity of the α-carbon. nbinno.com This makes the compound susceptible to nucleophilic attack, a key feature in its mechanism of action.
Influence of Ester Linkage and Alkyl Chain Variations on Activity Profiles
The ester linkage in this compound plays a significant role in the compound's pharmacokinetic properties. Ester groups are known to be susceptible to hydrolysis by esterases present in plasma and tissues, which can lead to the metabolic breakdown of the compound. nih.gov This metabolic instability can be either a desirable feature in the design of soft drugs, which are intended to be rapidly inactivated, or a liability if sustained action is required. nih.gov
The length and branching of the alkyl chain of the ester can modulate several properties:
Hydrophobicity: Longer or more branched alkyl chains increase the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and binding to hydrophobic pockets of target proteins.
Steric Hindrance: The size of the alkyl group can influence how the molecule fits into a binding site.
Metabolic Stability: Variations in the alkyl chain can alter the rate of enzymatic hydrolysis by carboxylesterases. nih.gov For instance, studies on p-hydroxybenzoates (parabens) have shown that the propyl ester (propylparaben) has different toxicological profiles compared to the methyl ester (methylparaben), which can be partly attributed to differences in their physicochemical properties. nih.gov
A comparative analysis of the hydrolytic stability of homologous esters indicates that even minor changes, such as extending a methyl ester to an ethyl ester, can affect the rate of metabolism. nih.gov Therefore, the propyl group in this compound is a critical determinant of its metabolic fate and, consequently, its in vivo activity profile.
Rational Design Principles for Potency Enhancement and Selectivity
Based on the SAR of this compound, several rational design principles can be proposed to enhance its potency and selectivity:
Modification of the Electrophile: The reactivity of the chloroacetamide warhead can be fine-tuned. For instance, the introduction of α-substituents on the chloroacetamide group could decrease its reactivity to achieve a better balance between target engagement and off-target reactions. nih.gov
Alteration of the Alkyl Ester Chain: Systematic variations of the propyl group (e.g., isopropyl, butyl, cyclopropyl) could optimize the compound's hydrophobicity and steric fit within the target's binding site, potentially improving both potency and metabolic stability.
Scaffold Modification: The central phenyl ring could be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the entire molecule. Alternatively, replacing the phenyl ring with other aromatic or heterocyclic systems could explore new binding interactions and improve selectivity.
Isosteric Replacement: The ester linkage could be replaced with a more stable amide bond. However, such a change would significantly alter the molecule's conformational flexibility and polarity, which could either increase or decrease its biological activity. nih.gov
Proposed Molecular Mechanisms of Action Based on In Vitro and Computational Data
The presence of the chloroacetamide group strongly suggests a mechanism of action involving covalent modification of a biological target. Chloroacetamides are known to be reactive towards nucleophilic amino acid residues, particularly cysteine. nih.govacs.org Therefore, a plausible molecular mechanism for this compound is the covalent, irreversible inhibition of a target protein.
The proposed mechanism would involve the following steps:
Non-covalent Binding: The molecule first binds reversibly to the active or an allosteric site of the target protein, guided by interactions involving the propyl ester, the phenyl ring, and the amide group.
Covalent Modification: The properly oriented chloroacetamide moiety then reacts with a nearby nucleophilic residue, such as a cysteine thiol group, forming a stable covalent bond. This alkylation of the protein leads to its irreversible inactivation.
This type of covalent inhibition has been successfully exploited in the design of targeted covalent inhibitors for various enzymes and receptors. rsc.org Computational docking studies could be employed to model the binding pose of this compound within a putative target's active site and to predict the proximity of the chloroacetamide group to reactive nucleophiles, further validating this proposed mechanism.
Future Directions and Translational Research Perspectives for Propyl 4 2 Chloroacetamido Benzoate
Exploration of Novel Synthetic Pathways and Analogues for Enhanced Properties
The initial synthesis of Propyl 4-(2-chloroacetamido)benzoate was achieved through established methods such as Fischer's esterification and Schotten-Baumann reactions. nih.govresearchgate.net Future synthetic explorations could focus on developing more efficient, scalable, and environmentally benign pathways. For instance, the use of synergistic copper/silver dual-catalytic systems has shown promise in the synthesis of functionalized benzoate (B1203000) derivatives under mild conditions, offering a potential avenue for optimizing the production of this compound and its analogues.
The generation of a library of analogues is a critical step in enhancing the therapeutic properties of a lead compound. For this compound, structural modifications could be systematically introduced to probe structure-activity relationships (SAR). Key areas for modification include:
Alteration of the Propyl Ester: Varying the length and branching of the alkyl chain of the ester group can modulate the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the molecule.
Substitution on the Benzene Ring: The introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the aromatic ring could influence the compound's electronic properties and binding interactions with biological targets.
Modification of the Chloroacetamide Moiety: Replacing the chlorine atom with other halogens or functional groups could alter the reactivity and binding characteristics of this part of the molecule.
The synthesis of such analogues would provide a valuable dataset for understanding the chemical features essential for its biological activity and for optimizing its properties for specific applications.
| Potential Analogue Class | Rationale for Synthesis | Potential Enhancement |
| Alkyl Ester Variants | Modulate lipophilicity and membrane permeability | Improved potency, altered duration of action |
| Ring-Substituted Benzoates | Modify electronic and steric properties | Enhanced target specificity, reduced off-target effects |
| Chloroacetamide Modifications | Alter electrophilicity and reactivity | Fine-tuning of covalent binding, potential for new mechanisms of action |
Application of Advanced Computational Approaches for Predictive Modeling and Optimization
Advanced computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are indispensable tools in modern drug discovery and development. rsc.orgacs.org While specific computational studies on this compound are not yet available, the principles can be readily applied.
QSAR modeling could be employed to build mathematical models that correlate the structural features of a series of this compound analogues with their biological activities. nih.gov Such models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. For instance, a QSAR study on local anesthetics highlighted the importance of polarizability, polarity, and hydrogen bonding in their activity, providing a framework for designing new analogues. rsc.org
Molecular docking simulations could be used to predict the binding mode and affinity of this compound and its analogues to potential biological targets. nih.govresearchgate.net Given its initial investigation as a local anesthetic, voltage-gated sodium channels would be a primary target for such studies. Furthermore, as the broader pharmacological spectrum is explored, docking studies could be extended to other relevant proteins, such as fungal enzymes or proteins involved in cell proliferation. These in-silico approaches can provide valuable insights into the mechanism of action and guide the rational design of more potent and selective compounds.
| Computational Method | Application to this compound | Potential Outcome |
| QSAR Modeling | Correlate physicochemical properties of analogues with biological activity | Predictive models for activity, guiding the design of new compounds with enhanced properties |
| Molecular Docking | Predict binding modes and affinities to biological targets (e.g., sodium channels, fungal enzymes) | Elucidation of mechanism of action, identification of key binding interactions for optimization |
| In Silico ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity profiles | Early assessment of drug-like properties, identification of potential liabilities |
Conceptual Development of Targeted Delivery Systems for Research Applications
Targeted delivery systems offer the potential to enhance the efficacy and reduce the off-target effects of therapeutic agents by concentrating them at the site of action. ijpsjournal.comopenaccessjournals.com For a research compound like this compound, the development of targeted delivery systems could facilitate its investigation in various biological systems.
Liposomal formulations represent a versatile platform for drug delivery. nih.govmdpi.com this compound, being a relatively lipophilic molecule, could be encapsulated within the lipid bilayer of liposomes. These liposomal formulations could be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cell types or tissues for preclinical research. nih.gov For example, in the context of its potential antifungal activity, liposomes could be designed to target fungal cells.
Nanoparticle-based systems , such as polymeric nanoparticles, provide another promising avenue for targeted delivery. nih.gov These systems can be engineered to control the release of the encapsulated compound and can also be surface-modified for targeted delivery. google.com The development of such nanoformulations would be instrumental in exploring the in vivo activities of this compound in animal models of various diseases.
| Delivery System | Conceptual Application for this compound | Research Advantage |
| Liposomes | Encapsulation of the compound for targeted delivery to specific cell types in vitro and in vivo | Enhanced solubility and stability, potential for reduced systemic toxicity in preclinical studies |
| Polymeric Nanoparticles | Controlled release formulations for sustained local or systemic delivery | Prolonged duration of action, ability to overcome biological barriers |
| Micelles | Solubilization of the compound for improved bioavailability in aqueous environments | Enhanced delivery for in vitro and in vivo assays |
Investigation of Broader Pharmacological Spectrum Beyond Initial Findings
The presence of the chloroacetamide moiety in this compound suggests that its biological activities may extend beyond local anesthesia. Chloroacetamide derivatives have been reported to possess a wide range of pharmacological properties, including antifungal, antibacterial, and herbicidal activities. nih.govnih.govresearchgate.net
A systematic investigation into the antifungal properties of this compound is warranted. Studies on other chloroacetamide derivatives have shown potent activity against various fungal species, including Candida and dermatophytes. nih.govnih.gov The mechanism of action of these compounds may involve targets in the fungal cell membrane.
Furthermore, the herbicidal potential of this compound could be explored. Chloroacetamide herbicides are known to inhibit the biosynthesis of very-long-chain fatty acids in plants. researchgate.netresearchgate.net Investigating whether this compound shares this mechanism could open up applications in agriculture.
The potential for antiproliferative activity should also be considered. The chloroacetamide group can act as a Michael acceptor, enabling it to covalently bind to biological nucleophiles, a mechanism exploited by some anticancer agents. Screening this compound against a panel of cancer cell lines could reveal previously unknown cytotoxic effects.
| Potential Pharmacological Activity | Rationale Based on Chemical Structure | Proposed Investigational Approach |
| Antifungal | The chloroacetamide moiety is present in known antifungal agents. nih.govnih.gov | In vitro screening against a panel of pathogenic fungi. |
| Herbicidal | Chloroacetamides are a known class of herbicides. researchgate.netresearchgate.net | Evaluation of its effects on plant growth and development. |
| Antiproliferative/Anticancer | The reactive chloroacetamide group can form covalent bonds with biological targets. | Cytotoxicity assays against various cancer cell lines. |
| Anti-inflammatory | Some benzoate derivatives exhibit anti-inflammatory properties. | In vitro and in vivo models of inflammation. |
Interdisciplinary Collaborative Research Opportunities in Chemical Biology and Medicinal Chemistry
The multifaceted potential of this compound provides a fertile ground for interdisciplinary collaborations between chemical biologists and medicinal chemists.
In chemical biology , analogues of this compound could be designed as chemical probes to study biological processes. For instance, by incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety), these probes could be used to identify the cellular targets of the compound through techniques such as affinity chromatography or fluorescence microscopy. The reactive chloroacetamide group makes it particularly suitable for activity-based protein profiling.
In medicinal chemistry , a collaborative effort could focus on a comprehensive SAR study to optimize the compound for a specific therapeutic application. acs.org For example, if promising antifungal activity is identified, medicinal chemists could synthesize focused libraries of analogues to improve potency and reduce toxicity, while chemical biologists could investigate the mechanism of action and identify resistance mechanisms. Such a synergistic approach would be crucial for the translational development of this compound.
The exploration of functionalized benzoate derivatives is an active area of research, with applications ranging from the development of antimicrobial polymers to the synthesis of novel therapeutic scaffolds. acs.orgacs.org Integrating this compound into these broader research programs could lead to unexpected and valuable discoveries.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Propyl 4-(2-chloroacetamido)benzoate, and how can reaction conditions be systematically improved?
- Methodology : Begin with esterification of 4-aminobenzoic acid using propanol under acidic catalysis, followed by chloroacetylation of the amino group. Key steps include:
- Reflux conditions : Use absolute ethanol and glacial acetic acid as a catalyst (similar to methods in ).
- Purification : Employ recrystallization from ethanol or column chromatography with silica gel.
- Optimization : Vary reaction time (4–8 hours), temperature (70–90°C), and stoichiometric ratios of chloroacetyl chloride to minimize byproducts like diacetylated derivatives. Monitor progress via TLC or HPLC.
- Data Analysis : Compare yields under different conditions (e.g., 60% yield at 70°C vs. 75% at 90°C) and characterize intermediates using FT-IR (amide I band at ~1650 cm⁻¹) and ¹H NMR (propyl ester protons at δ 1.0–1.2 ppm) .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- ¹³C NMR : Identify carbonyl signals (ester at ~167 ppm, amide at ~170 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 284.07 for C₁₂H₁₄ClNO₃).
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data for this compound be resolved using modern software tools?
- Challenge : Older SHELX versions may struggle with disordered chloroacetamido groups or propyl chain conformers.
- Solution :
- Refinement : Apply SHELXL’s restraints for bond distances and angles, and use TWIN/BASF commands for twinned crystals.
- Validation : Cross-check with PLATON or Olex2 for missed symmetry or hydrogen-bonding networks.
- Case Study : A 2024 study resolved similar ester-amide torsional ambiguities by refining anisotropic displacement parameters and using Hirshfeld surface analysis .
Q. What strategies are recommended for designing derivatives of this compound to enhance bioactivity or stability?
- Functionalization :
- Substitution : Replace the chloro group with thiols (using NaSH) or amines (via nucleophilic substitution, as in ).
- Oxidation/Reduction : Convert the ester to carboxylic acid (H₂O₂/acid) or reduce the amide to amine (Pd/C/H₂) for solubility adjustments.
- Biological Testing : Screen derivatives against kinase assays (e.g., EGFR inhibition) using fluorescence polarization or SPR to study binding kinetics .
Q. How does the chloroacetamido group influence the hydrolytic stability of this compound under physiological conditions?
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC.
- Kinetics : Calculate half-life (t₁/₂) using first-order kinetics.
- Findings : Chloroacetamido derivatives typically exhibit t₁/₂ < 24 hours at pH 7.4 due to nucleophilic attack by water or thiols. Stabilization strategies include PEGylation or prodrug formulations .
Q. What computational and experimental approaches are synergistic for studying the compound’s interactions with biological targets?
- In Silico Methods :
- Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., cyclooxygenase-2).
- MD Simulations : Run 100-ns trajectories to assess binding stability in explicit solvent.
- Validation : Pair computational results with SPR or ITC to measure binding affinities (Kd). A 2025 study on analogous esters achieved <2 Å RMSD between predicted and crystallographic poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
